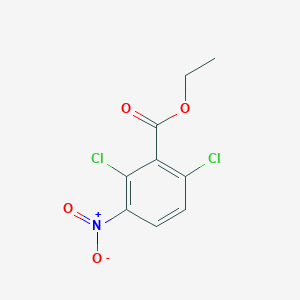

Ethyl 2,6-dichloro-3-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2NO4 |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

ethyl 2,6-dichloro-3-nitrobenzoate |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2H2,1H3 |

InChI Key |

SHBDHFAADUABST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Ethyl 2,6 Dichloro 3 Nitrobenzoate

Precursor Synthesis and Aromatic Functionalization Approaches

The synthesis of Ethyl 2,6-dichloro-3-nitrobenzoate commences with the aromatic functionalization of a suitable precursor, primarily 2,6-dichlorobenzoic acid. This section details the regioselective nitration of this precursor and the subsequent esterification of the resulting 2,6-dichloro-3-nitrobenzoic acid.

Regioselective Nitration of Dichlorinated Benzoic Acid Derivatives

The introduction of a nitro group onto the dichlorinated benzoic acid ring is a critical step that dictates the final structure of the target compound. The regioselectivity of this electrophilic aromatic substitution is paramount and is achieved through carefully controlled reaction conditions.

The nitration of 2,6-dichlorobenzoic acid is typically accomplished using a mixed acid system, which consists of a combination of a nitrating agent, such as fuming nitric acid, and a strong acid catalyst, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in the nitration reaction.

A representative protocol involves the reaction of 2,6-dichlorobenzoic acid with a pre-configured mixture of fuming nitric acid and concentrated sulfuric acid. patsnap.com The reaction is typically carried out at room temperature for several hours to ensure complete conversion. patsnap.com The progress of the reaction can be monitored by techniques such as high-performance liquid chromatography (HPLC) to ensure the consumption of the starting material. patsnap.com Upon completion, the reaction mixture is worked up by quenching with ice-water, followed by extraction of the product into an organic solvent.

Table 1: Reaction Conditions for the Nitration of 2,6-dichlorobenzoic Acid patsnap.com

| Parameter | Value |

| Starting Material | 2,6-dichlorobenzoic acid |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | Room Temperature |

| Reaction Time | 5 hours |

| Yield | 94.5% |

The regiochemical outcome of the nitration of 2,6-dichlorobenzoic acid is governed by the directing effects of the substituents already present on the aromatic ring. The carboxylic acid group (-COOH) is a deactivating and meta-directing group. vedantu.comorgsyn.org This is due to its electron-withdrawing nature, which decreases the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.

Conversely, the chlorine atoms are also deactivating groups due to their inductive electron-withdrawing effect. nih.gov However, they are ortho, para-directors because their lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. nih.govmasterorganicchemistry.com

In the case of 2,6-dichlorobenzoic acid, the two chlorine atoms are located at the positions ortho to the carboxylic acid. The incoming electrophile (the nitronium ion) is directed to the position that is meta to the carboxylic acid group and ortho to one of the chlorine atoms, which is the 3-position. This leads to the formation of 2,6-dichloro-3-nitrobenzoic acid with high selectivity. patsnap.com The directing effects of the substituents work in concert to favor the formation of the desired isomer.

Esterification of 2,6-dichloro-3-nitrobenzoic acid

Following the successful nitration of the aromatic ring, the next step in the synthesis of this compound is the esterification of the carboxylic acid group of 2,6-dichloro-3-nitrobenzoic acid. This can be achieved through several methods, including direct acid-catalyzed esterification and a two-step process involving an acyl chloride intermediate.

Direct acid-catalyzed esterification, also known as Fischer esterification, is a common method for converting carboxylic acids to esters. masterorganicchemistry.comrug.nlyoutube.comyoutube.com This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. masterorganicchemistry.comrug.nlyoutube.comyoutube.com

In the context of synthesizing this compound, 2,6-dichloro-3-nitrobenzoic acid is refluxed with an excess of ethanol (B145695) and a catalytic amount of concentrated sulfuric acid. patsnap.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used. masterorganicchemistry.com The reaction is typically heated to reflux for several hours to achieve a high conversion rate. patsnap.com

Table 2: Conditions for Direct Acid-Catalyzed Esterification patsnap.com

| Parameter | Value |

| Starting Material | 2,6-dichloro-3-nitrobenzoic acid |

| Reagents | Ethanol, Concentrated Sulfuric Acid (catalyst) |

| Temperature | Reflux |

| Reaction Time | 5 hours |

An alternative and often more reactive method for esterification involves the conversion of the carboxylic acid to an acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. This two-step approach can be advantageous, particularly for sterically hindered carboxylic acids or when milder reaction conditions are required for the esterification step.

The first step is the conversion of 2,6-dichloro-3-nitrobenzoic acid to its corresponding acyl chloride, 2,6-dichloro-3-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2,6-dichloro-3-nitrobenzoyl chloride is a highly reactive intermediate. It can then be reacted with ethanol to form this compound. This reaction is generally rapid and can often be carried out at or below room temperature. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.

Sequential Halogenation and Nitration Approaches to Substituted Benzoates

The introduction of two chlorine atoms and a nitro group onto a benzoic acid or benzoate (B1203000) backbone is a key challenge in the synthesis of this compound. The relative positions of these substituents (2,6-dichloro and 3-nitro) are a direct consequence of the directing effects of the groups present on the aromatic ring during the electrophilic substitution steps.

In electrophilic aromatic substitution, an existing substituent on the benzene (B151609) ring influences the position of the next incoming substituent. Halogens, such as chlorine, are considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to benzene. However, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. Conversely, a nitro group (-NO₂) is a strongly deactivating and a meta-director. minia.edu.egwikipedia.org

Considering these directing effects, a common and effective strategy for the synthesis of compounds like this compound involves the nitration of a pre-existing dichlorinated aromatic ring. A plausible synthetic route starts with 2,6-dichlorobenzoic acid. In this starting material, the two chlorine atoms at positions 2 and 6 would direct an incoming electrophile, such as the nitronium ion (NO₂⁺), to the positions ortho and para to them. The para position (position 4) is sterically hindered by the adjacent chlorine atom. The two ortho positions relative to one chlorine (positions 3 and 5) are also meta to the other chlorine. The nitration would preferentially occur at the 3- or 5-position.

A documented synthesis for a closely related compound, mthis compound, starts with 2,6-dichlorobenzoic acid. This substrate is then nitrated to introduce the nitro group at the 3-position, yielding 2,6-dichloro-3-nitrobenzoic acid. This intermediate is then esterified to produce the final product. A similar process is employed in the synthesis of 2,5-dichloro-3-nitrobenzoic acid, where 2,5-dichlorobenzoic acid is nitrated. prepchem.com

An alternative, less favorable approach would be the chlorination of 3-nitrobenzoic acid. The nitro group at position 3 would direct the incoming chlorine atoms to the meta positions (positions 5). This would not lead to the desired 2,6-dichloro substitution pattern. Therefore, the sequential approach of nitrating a pre-dichlorinated benzoic acid is the more rational and practiced methodology.

The final step in the synthesis is the esterification of the 2,6-dichloro-3-nitrobenzoic acid intermediate with ethanol to form the ethyl ester. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthetic pathway for this compound is critical for achieving high yields and purity, which are essential for its potential applications. Optimization efforts can be focused on both the nitration and the esterification steps, as well as the final purification of the product.

Esterification Optimization:

The Fischer esterification of 2,6-dichloro-3-nitrobenzoic acid with ethanol is a reversible reaction. To drive the equilibrium towards the formation of the ester and maximize the yield, several parameters can be optimized. These include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of the reactants.

Commonly used acid catalysts for esterification include sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). Studies on the esterification of benzoic acid with various alcohols have shown that the choice of catalyst can significantly impact the conversion rate. For instance, in one study, a deep eutectic solvent (DES) catalyst demonstrated high catalytic activity for the esterification of benzoic acid with ethanol, achieving an 88.3% conversion at 75°C. dergipark.org.tr Another study on the esterification of benzoic acid with methanol (B129727) highlighted the effectiveness of a solid acid catalyst, phosphoric acid modified Montmorillonite K-10, in achieving high yields under solvent-free conditions. ijstr.org For sterically hindered benzoic acids, heterogeneous catalysts like Amberlyst-15 have also been shown to be effective. iiste.org

The reaction temperature is another crucial factor. Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition of the product. The optimal temperature is often determined empirically for each specific substrate. For the synthesis of a similar compound, ethyl 2,3-dichloro-4-nitrobenzoate, the esterification step was carried out at 80-85°C. youtube.com

Using a large excess of the alcohol (ethanol in this case) can also shift the equilibrium to the right, thereby increasing the yield of the ester. A patent describing a two-stage esterification process for p-nitrobenzoic acid highlights a method to enhance both yield and purity. After an initial esterification, the water of reaction and excess alcohol are removed by distillation. A subsequent esterification with anhydrous alcohol is then performed. This method results in a substantially increased yield and purity of the final ester product. patsnap.com

The following table summarizes the reaction conditions from a patent for the synthesis of the related compound ethyl 2,3-dichloro-4-nitrobenzoate, which provides insights into optimized parameters that could be applicable to this compound.

| Parameter | Condition 1 | Condition 2 |

| Reactants | 1g of 2,3-dichloro-4-nitrobenzoic acid, 5mL of thionyl chloride, 10mL of ethanol | 1g of 2,3-dichloro-4-nitrobenzoic acid, 5mL of thionyl chloride, 10mL of ethanol |

| Temperature | 60°C (for 3h) then 80°C (for 22h) | 65°C (for 5h) then 85°C (for 25h) |

| Yield | 98.3% | 94.7% |

| Purity | 95.2% | 98.9% |

This data is for the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate and is presented for illustrative purposes. youtube.com

Purity Enhancement:

The purity of the final product, this compound, is critical. Purification is typically achieved through recrystallization. The choice of solvent is paramount for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents for the recrystallization of esters include ethanol, methanol, diethyl ether, and mixtures such as diethyl ether-petroleum ether. pitt.edu For nitroaryl compounds, alcoholic solvents are often a good choice. rochester.edu The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified product crystallizes out, leaving the impurities in the mother liquor. The crystals are then collected by filtration and dried.

Reaction Mechanisms and Reactivity of Ethyl 2,6 Dichloro 3 Nitrobenzoate

Electronic and Steric Effects of Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in ethyl 2,6-dichloro-3-nitrobenzoate is significantly influenced by the electronic and steric nature of its substituents: the two chlorine atoms and the nitro group.

Deactivating Influence of Nitro and Chlorine Groups

Both the nitro (-NO₂) group and chlorine (-Cl) atoms are considered deactivating groups in the context of electrophilic aromatic substitution (EAS). lumenlearning.commasterorganicchemistry.com This means they decrease the rate of reaction compared to unsubstituted benzene. lumenlearning.com The deactivating nature of these groups stems from their electron-withdrawing properties.

The nitro group is a potent deactivating group due to both inductive and resonance effects. masterorganicchemistry.comlibretexts.org Its strong electron-withdrawing resonance effect significantly reduces the electron density of the aromatic ring, making it less attractive to incoming electrophiles. masterorganicchemistry.com Similarly, the chlorine atoms, while possessing lone pairs that can be donated through resonance, are primarily deactivating due to their strong inductive electron-withdrawing effect. masterorganicchemistry.com The combined effect of one nitro group and two chlorine atoms renders the aromatic ring of this compound highly electron-deficient and thus, significantly deactivated towards electrophilic attack. For instance, nitrobenzene (B124822) is millions of times less reactive than benzene in nitration reactions. lumenlearning.comlibretexts.org

The table below summarizes the deactivating effects of these substituents.

| Substituent | Effect on Aromatic Ring | Reason |

| **Nitro Group (-NO₂) ** | Strongly Deactivating | Strong electron-withdrawal via resonance and induction. masterorganicchemistry.comlibretexts.org |

| Chlorine (-Cl) | Deactivating | Strong inductive electron-withdrawal. masterorganicchemistry.com |

Impact of Steric Hindrance on Reaction Rates

Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, plays a crucial role in the reactivity of this compound. nih.govnumberanalytics.com The presence of two chlorine atoms at the 2 and 6 positions (ortho to the ethyl benzoate (B1203000) group) creates significant steric bulk around the ester functionality and the adjacent positions on the ring. nih.govlibretexts.org

This steric crowding can impede the approach of reagents to the aromatic ring, thereby slowing down reaction rates. nih.govnumberanalytics.comlibretexts.org For any reaction to occur at a position adjacent to these bulky chlorine atoms, the incoming reactant must navigate this sterically hindered environment. This is particularly relevant for reactions that involve the formation of a transition state where the incoming group is in close proximity to the existing substituents. The larger the attacking species, the more pronounced the steric hindrance effect will be, leading to a further decrease in the reaction rate. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Potential and Pathways

While the electron-withdrawing nature of the nitro and chloro substituents deactivates the ring towards electrophilic attack, it conversely activates the ring for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comyoutube.com In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comyoutube.com

The presence of strongly electron-withdrawing groups, such as the nitro group, is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comyoutube.com This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the nitro group is meta to the chlorine atoms. However, the cumulative electron-withdrawing effect of the two chlorine atoms and the nitro group still renders the ring susceptible to nucleophilic attack.

The most likely leaving groups in an SNAr reaction on this molecule would be one of the chlorine atoms. The reaction would proceed via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring, forming a resonance-stabilized carbanion, followed by the elimination of a chloride ion to restore aromaticity. youtube.com The presence of multiple electron-withdrawing groups significantly accelerates the rate of SNAr reactions. masterorganicchemistry.com

Reductive Transformations of the Aromatic Nitro Group

The nitro group of this compound is a key functional group that can undergo various reductive transformations, providing a synthetic handle to introduce an amino group. sci-hub.st The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic synthesis. sci-hub.stwikipedia.org

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups to the corresponding anilines. sci-hub.stwikipedia.org This process typically involves the use of a metal catalyst and a source of hydrogen.

Commonly used catalysts for this transformation include:

Palladium-on-carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney nickel wikipedia.org

The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent. One of the challenges in the catalytic hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is also cleaved. sci-hub.st Careful selection of the catalyst and reaction conditions is therefore crucial to achieve selective reduction of the nitro group while preserving the chloro substituents.

Chemical Reduction Strategies (e.g., using sodium dithionite (B78146) or other reducing agents)

A variety of chemical reducing agents can also be employed for the reduction of the aromatic nitro group. These methods can sometimes offer better chemoselectivity compared to catalytic hydrogenation, especially when other reducible functional groups are present. sci-hub.st

Some common chemical reducing agents include:

Sodium dithionite (Na₂S₂O₄): A mild and often selective reducing agent for converting nitro groups to amines.

Tin(II) chloride (SnCl₂): A classic reagent for the reduction of aromatic nitro compounds, particularly in acidic media. wikipedia.org

Iron (Fe) in acidic media: A cost-effective and widely used method for the large-scale reduction of nitroarenes. wikipedia.org

Sodium sulfide (B99878) (Na₂S) or hydrogen sulfide (H₂S) in a basic solution: These reagents can be used for the selective reduction of one nitro group in the presence of another. wikipedia.org

The choice of reducing agent and reaction conditions depends on the specific substrate and the desired outcome. For this compound, a mild reducing agent would be preferable to avoid side reactions involving the ester group or the chloro substituents. The reduction of the nitro group to an amino group would yield ethyl 3-amino-2,6-dichlorobenzoate, a valuable intermediate for the synthesis of various biologically active molecules.

Ester Hydrolysis and Degradation Pathways of this compound

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2,6-dichloro-3-nitrobenzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or alkali. The rate and mechanism of this hydrolysis are significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.

Under alkaline conditions, the hydrolysis, often termed saponification, is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. youtube.comchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2), where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. arkat-usa.org The presence of three electron-withdrawing groups (two chlorine atoms and a nitro group) on the benzene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the two chlorine atoms in the ortho positions create significant steric hindrance around the reaction center, which can impede the approach of the nucleophile. arkat-usa.org

The degradation of the parent compound and its primary hydrolysis product, 2,6-dichloro-3-nitrobenzoic acid, can proceed through various pathways, particularly under environmental or microbial conditions. Chlorinated nitroaromatic compounds are generally persistent environmental pollutants. researchgate.netnih.gov Microbial degradation can occur through reductive or oxidative pathways. Reductive pathways often involve the reduction of the nitro group to an amino group, which can make the aromatic ring more amenable to further degradation. mdpi.comnih.gov Oxidative pathways may involve the action of oxygenase enzymes. mdpi.com

Investigation of Pseudo-First-Order Decay Kinetics

Under pseudo-first-order conditions where [OH⁻] is in large excess and constant, the rate equation simplifies to: Rate = kobs[Ester] where kobs = k[OH⁻] is the pseudo-first-order rate constant.

Table 1: Factors Influencing the Hydrolysis Rate of this compound

| Factor | Effect on Hydrolysis Rate | Rationale |

| **Electron-withdrawing groups (-Cl, -NO₂) ** | Increase | Enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. seesaa.net |

| Steric hindrance (ortho -Cl groups) | Decrease | Impede the approach of the nucleophile (e.g., OH⁻) to the carbonyl carbon. arkat-usa.org |

Identification of Intermediate Degradation Products

The primary and immediate product of the hydrolysis of this compound is 2,6-dichloro-3-nitrobenzoic acid and ethanol. Further degradation, particularly through microbial pathways, can lead to a variety of intermediates.

The degradation of chlorinated nitroaromatic compounds can proceed via several routes researchgate.netnih.gov:

Reductive Pathway : The nitro group is often the first functional group to be transformed under anaerobic conditions. It can be sequentially reduced to a nitroso, hydroxylamino, and finally an amino group, yielding 3-amino-2,6-dichlorobenzoic acid . This process is typically cometabolic, requiring an external carbon source to provide the necessary reducing equivalents. nih.gov

Oxidative Pathway : Under aerobic conditions, dioxygenase enzymes can attack the aromatic ring, leading to the formation of catechols. For instance, the removal of the nitro group as nitrite (B80452) can occur, potentially forming a dichlorinated catechol derivative. mdpi.com

Dehalogenation : The removal of chlorine atoms can occur under both aerobic and anaerobic conditions, although it is often a slower process. Reductive dehalogenation, where the chlorine is replaced by a hydrogen atom, is a key step in the detoxification of many chlorinated pollutants.

Based on established degradation pathways for similar compounds, potential intermediate degradation products of this compound, following initial hydrolysis, could include the compounds listed in the table below. The exact intermediates formed would depend on the specific environmental conditions (e.g., aerobic vs. anaerobic) and the microorganisms present. researchgate.netnih.govmdpi.com

Table 2: Potential Intermediate Degradation Products of this compound

| Compound Name | Potential Formation Pathway |

| 2,6-dichloro-3-nitrobenzoic acid | Primary product of ester hydrolysis. |

| 3-amino-2,6-dichlorobenzoic acid | Reduction of the nitro group of 2,6-dichloro-3-nitrobenzoic acid. nih.gov |

| Various dichlorinated catechols | Oxidative degradation and removal of the nitro group. mdpi.com |

| Monochlorinated nitrobenzoic acids | Reductive dehalogenation of 2,6-dichloro-3-nitrobenzoic acid. |

Pathways for Palladium-Catalyzed Cross-Coupling Reactions

This compound possesses multiple reactive sites for palladium-catalyzed cross-coupling reactions, namely the two C-Cl bonds and the C-NO₂ group. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.canih.gov The specific outcome of a reaction depends on the catalyst system (palladium precursor and ligand), the coupling partner, and the reaction conditions. The significant steric hindrance from the two ortho-chloro substituents and the electronic influence of the nitro and ester groups play a crucial role in determining the reactivity and selectivity. dicp.ac.cnrsc.org

Recent advances have enabled the cross-coupling of sterically hindered aryl chlorides, including di-ortho-substituted substrates. dicp.ac.cnrsc.org Furthermore, the nitro group itself can be used as a coupling partner in certain palladium-catalyzed reactions, offering an alternative to the use of aryl halides. chemrxiv.orgresearchgate.net

Suzuki-Miyaura Coupling : This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For this compound, a Suzuki-Miyaura reaction would likely target one of the C-Cl bonds. The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to facilitate the coupling of sterically hindered and electron-poor aryl chlorides. uwindsor.canih.gov Selective monocoupling at one of the C-Cl bonds could potentially be achieved by controlling the stoichiometry of the organoboron reagent and the reaction conditions.

Heck Reaction : The Heck reaction couples an organic halide with an alkene. youtube.com Similar to the Suzuki coupling, this reaction would proceed at one of the C-Cl bonds of this compound. The choice of catalyst and reaction conditions is critical for achieving good yields, especially with sterically demanding substrates. beilstein-journals.orgnih.gov

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an organic halide and an amine. wikipedia.orgnih.gov This would allow for the introduction of an amino group in place of one of the chlorine atoms. Specialized ligands, often bulky and electron-rich, are required to promote the amination of sterically hindered aryl chlorides. rsc.orgwiley.comresearchgate.net

The relative reactivity of the C-Cl and C-NO₂ groups is a key consideration. While C-Cl bonds are traditional coupling sites, recent research has demonstrated that C-NO₂ bonds can also undergo oxidative addition to palladium, enabling denitrative cross-coupling. chemrxiv.orgresearchgate.net The choice of catalyst system can influence the selectivity between these two sites. For instance, some palladium/N-heterocyclic carbene (NHC) catalyst systems have shown high activity for activating C-NO₂ bonds. researchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Key Considerations |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl-substituted dichloronitrobenzoate ester | Requires bulky, electron-rich ligands to overcome steric hindrance. uwindsor.canih.gov |

| Heck Reaction | Alkene | Alkenyl-substituted dichloronitrobenzoate ester | Catalyst and conditions must be optimized for sterically hindered substrate. beilstein-journals.orgnih.gov |

| Buchwald-Hartwig Amination | Amine | Amino-substituted dichloronitrobenzoate ester | Specialized bulky ligands are necessary for efficient coupling. rsc.orgwiley.com |

| Denitrative Coupling | Various nucleophiles | 2,6-dichloro-3-substituted-benzoate ester | Catalyst system (e.g., Pd/NHC) can be tuned for C-NO₂ activation. chemrxiv.orgresearchgate.net |

Computational and Theoretical Investigations of Ethyl 2,6 Dichloro 3 Nitrobenzoate

Electronic Structure and Molecular Orbital Analysis

The electronic properties of ethyl 2,6-dichloro-3-nitrobenzoate are governed by the interplay of its constituent functional groups: the electron-withdrawing nitro and chloro groups, and the ethyl benzoate (B1203000) moiety, all attached to a central benzene (B151609) ring.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. unpatti.ac.id For a molecule like this compound, DFT calculations would reveal a complex charge distribution across the aromatic ring and its substituents. The highly electronegative oxygen atoms of the nitro group and the chlorine atoms are expected to draw electron density away from the benzene ring, creating regions of positive and negative electrostatic potential.

In analogous dichloro-nitroaromatic compounds, DFT studies have shown that the nitro group significantly influences the electronic environment of the molecule. mdpi.comnih.gov The presence of two chlorine atoms in a 1,3-relationship with the nitro group can force the nitro group to twist out of the plane of the benzene ring, which can, in turn, reduce its electron-withdrawing resonance effect. mdpi.com

The charge distribution is a key determinant of the molecule's reactivity. Regions of high positive charge are susceptible to nucleophilic attack, while areas of high negative charge are prone to electrophilic attack. In nitrobenzene (B124822) and its derivatives, the carbon atom attached to the nitro group typically exhibits a positive charge, while the oxygen atoms of the nitro group are negatively charged. unpatti.ac.id The presence of two chlorine atoms and an ethyl benzoate group would further modulate this charge distribution.

Table 1: Hypothetical Mulliken Atomic Charges for this compound based on DFT Calculations of Analogous Compounds

| Atom/Group | Predicted Charge (a.u.) |

| Nitro Group (NO₂) | Highly Negative |

| Chlorine Atoms (Cl) | Negative |

| Carbonyl Carbon (C=O) | Positive |

| Aromatic Ring Carbons | Variably Positive/Negative |

| Ethyl Group (CH₂CH₃) | Slightly Positive |

Note: This table is illustrative and based on general principles of electronic effects in similar molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory provides insights into a molecule's reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the aromatic ring, indicating that these are the primary sites for accepting electrons in a chemical reaction. psu.edu The energy of the LUMO is a key indicator of a compound's susceptibility to nucleophilic attack; a lower LUMO energy corresponds to a higher reactivity towards nucleophiles. psu.edu

The HOMO, on the other hand, represents the region from which electrons are most readily donated. In substituted benzenes, the HOMO is often distributed across the aromatic ring. The energy of the HOMO is related to the molecule's ionization potential and its ability to react with electrophiles.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. nih.gov In the case of this compound, the combined electron-withdrawing effects of the nitro and chloro groups are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic aromatic substitution reactions.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Energy Level | Predicted Localization | Implication for Reactivity |

| HOMO | Relatively Low | Aromatic Ring and Ethyl Ester | Susceptibility to strong electrophiles |

| LUMO | Low | Nitro Group and Aromatic Ring | Susceptibility to nucleophiles |

| HOMO-LUMO Gap | Relatively Small | - | Higher chemical reactivity |

Note: This table is illustrative and based on FMO analysis of similar nitroaromatic compounds.

Mechanistic Elucidation Through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound, providing detailed information about transition states and reaction pathways.

For any proposed reaction mechanism, computational methods can be used to locate and characterize the transition state structures. The transition state is the highest energy point along the reaction coordinate and its structure provides valuable information about the geometry and electronic distribution of the reacting species at the point of maximum energy.

For instance, in a nucleophilic aromatic substitution reaction, a key reaction for this type of compound, computational modeling can identify the transition state for the formation of the Meisenheimer complex, which is a key intermediate. nih.gov The energy of this transition state determines the activation energy and thus the rate of the reaction.

Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions. nih.govdiva-portal.org In the case of this compound, a key question would be which of the chlorine atoms is more susceptible to substitution or which position on the aromatic ring is most likely to undergo further functionalization.

By calculating the energies of the potential intermediates and transition states for different reaction pathways, it is possible to determine the most energetically favorable outcome. diva-portal.org For example, the relative stability of the Meisenheimer complexes formed by nucleophilic attack at the C-2 versus the C-6 position would determine the regioselectivity of a substitution reaction. The electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, both chlorine atoms are ortho to the nitro group. The steric hindrance from the adjacent ethyl benzoate group and the other chlorine atom would likely play a significant role in determining the preferred site of attack.

Conformational Analysis and Stability Studies

The three-dimensional structure and conformational flexibility of this compound can be investigated using computational methods. The relative orientations of the nitro group and the ethyl benzoate group with respect to the benzene ring are of particular interest as they can influence the molecule's reactivity and physical properties.

Studies on similar substituted nitrobenzenes have shown that steric hindrance between adjacent bulky groups can cause them to rotate out of the plane of the aromatic ring. mdpi.com In this compound, the steric clash between the nitro group, the two chlorine atoms, and the ethyl benzoate group would likely lead to a non-planar conformation.

Computational conformational analysis involves systematically rotating the rotatable bonds in the molecule and calculating the energy of each conformation. This allows for the identification of the most stable conformer(s) and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments and its potential to interact with biological targets or other molecules.

Advanced Spectroscopic and Solid State Characterization of Ethyl 2,6 Dichloro 3 Nitrobenzoate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in Ethyl 2,6-dichloro-3-nitrobenzoate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrations of its specific functional groups. The presence of the ester group is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1720-1740 cm⁻¹. Another key functional group, the nitro group (NO₂), exhibits two characteristic stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch appearing in the 1345-1385 cm⁻¹ region.

The aromatic ring gives rise to several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands. Furthermore, the presence of carbon-chlorine (C-Cl) bonds is indicated by stretching vibrations typically occurring in the 600-800 cm⁻¹ region. The C-O stretching vibrations of the ester group are expected to appear in the 1000-1300 cm⁻¹ range.

Table 1: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 |

| Nitro | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Nitro | Symmetric NO₂ Stretch | 1345 - 1385 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Ester | C-O Stretch | 1000 - 1300 |

| Haloalkane | C-Cl Stretch | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is expected to be a strong band in the Raman spectrum. The aromatic ring vibrations, especially the ring breathing modes, will also be prominent. The C-Cl bonds are also expected to show characteristic signals in the lower frequency region of the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms in a molecule.

High-Resolution ¹H and ¹³C NMR Spectrometry

The ¹H NMR spectrum of this compound will show distinct signals for the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic region will display two doublets, corresponding to the two coupled protons on the benzene ring. The electron-withdrawing nature of the nitro and chloro groups will significantly influence their chemical shifts, pushing them downfield.

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the aromatic ring will have distinct signals, with their chemical shifts influenced by the attached substituents (chlorine and nitro groups). The two carbons of the ethyl group will also be readily identifiable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | Methyl | Triplet, ~1.4 | ~14 |

| CH₂ | Methylene | Quartet, ~4.4 | ~62 |

| Ar-H | Aromatic | Doublet, ~7.5-8.0 | - |

| Ar-H | Aromatic | Doublet, ~7.5-8.0 | - |

| C=O | Carbonyl | - | ~165 |

| C-Cl | Aromatic | - | ~130-140 |

| C-NO₂ | Aromatic | - | ~145-150 |

| C-COOEt | Aromatic | - | ~130-135 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity. Cross-peaks between the two aromatic protons would also be present, confirming their adjacent positions on the ring. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It would show a correlation between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and each aromatic proton with its directly attached carbon atom.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ and [M+4]⁺ peaks having intensities relative to the [M]⁺ peak that are indicative of two chlorine atoms.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group as a radical. libretexts.org The presence of the nitro group can lead to the loss of NO₂ or NO. The aromatic ring is relatively stable, but fragmentation can occur through the loss of the chlorine atoms. libretexts.orgnih.gov Analysis of these fragment ions helps to piece together the structure of the parent molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, which allows for the calculation of the exact molecular formula.

In a similar vein, predicted collision cross section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of the molecule. For the closely related analog, Mthis compound (C₈H₅Cl₂NO₄), predicted CCS values have been computed and are presented in the table below. uni.lu These values provide an indication of the expected data for the ethyl ester analog.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 249.96684 | 145.5 |

| [M+Na]⁺ | 271.94878 | 155.2 |

| [M-H]⁻ | 247.95228 | 149.0 |

| [M+NH₄]⁺ | 266.99338 | 163.5 |

| [M+K]⁺ | 287.92272 | 147.9 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its substructures.

The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group (NO₂) and other functional groups. For this compound, key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the nitro group, and chlorine atoms.

While specific MS/MS data for this compound is not available, studies on related chlorinated and nitrated flavonoids demonstrate the utility of this technique. For instance, the collision-induced dissociation of deprotonated ions of chlorinated and nitrated isoflavones produces structurally characteristic product ions that allow for isomer differentiation. nih.gov For 3-nitro derivatives of isoflavones, losses of HNO₂ and hydroxyl groups are observed. nih.gov Similarly, the mass spectrum of 2,5-Dichloro-3-nitrobenzoic acid shows characteristic fragment ions that aid in its identification. nih.gov

The study of such fragmentation patterns in analogous compounds allows for the prediction of the fragmentation behavior of this compound, which would be crucial for its unambiguous identification in complex mixtures.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction Analysis and Unit Cell Parameters

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to solve the crystal structure. The fundamental building block of the crystal is the unit cell, which is described by its dimensions (a, b, c) and angles (α, β, γ).

Although the crystal structure of this compound has not been reported, the crystallographic data for structurally related compounds provide valuable insights. For example, Ethyl 2,6-dimethoxybenzoate crystallizes in the triclinic space group P-1. bldpharm.com A more relevant analog, ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate , which also contains a 2,6-dichlorinated phenyl ring, crystallizes in the monoclinic space group P2₁/n. nist.gov The unit cell parameters for this compound are detailed in the table below.

| Parameter | Value for ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate nist.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4863(17) |

| b (Å) | 12.654(2) |

| c (Å) | 15.088(3) |

| α (°) | 90 |

| β (°) | 103.612(5) |

| γ (°) | 90 |

| Volume (ų) | 1574.8(5) |

| Z | 4 |

Analysis of Intramolecular Conformations and Intermolecular Interactions

The detailed crystal structure obtained from X-ray diffraction allows for a thorough analysis of the molecule's conformation and the non-covalent interactions that govern its packing in the solid state. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking.

In the case of this compound, the presence of the nitro group and the ester functionality would likely lead to specific intermolecular interactions. For instance, the oxygen atoms of the nitro and ester groups could act as hydrogen bond acceptors. The aromatic ring system provides a platform for π-π stacking interactions, which are common in the crystal structures of aromatic compounds.

Studies on related nitrobenzoic acids have provided detailed insights into these interactions. For example, the crystal structure of 2-Nitrobenzoic acid reveals the formation of hydrogen-bonded dimers and other weak intermolecular interactions like O···H, C···C, O···O, and O···C contacts. google.com The analysis of solid solutions formed between substituted nitrobenzoic acids also highlights the critical role of intermolecular interactions in determining the crystal packing and properties of these materials. cam.ac.uk These findings suggest that the crystal structure of this compound would be stabilized by a network of such non-covalent interactions, influencing its physical properties.

Derivatization and Functionalization Chemistry of Ethyl 2,6 Dichloro 3 Nitrobenzoate

Chemical Transformations of the Ethyl Ester Moiety

The ethyl ester group of ethyl 2,6-dichloro-3-nitrobenzoate can undergo several common transformations, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,6-dichloro-3-nitrobenzoic acid. This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield mthis compound.

A patent for the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate describes a final step of esterification where the corresponding carboxylic acid is reacted with thionyl chloride and then ethanol (B145695) to produce the ethyl ester. google.com This indicates the feasibility of forming the ester from the carboxylic acid, a reversible process of hydrolysis.

Conversion of the Nitro Group to Other Functionalities (e.g., amines, reduction products)

The nitro group is one of the most versatile functional groups on the aromatic ring of this compound, readily undergoing reduction to various other functionalities, most notably anilines. The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com

The primary product of nitro group reduction is the corresponding amine, ethyl 3-amino-2,6-dichlorobenzoate. This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, which dramatically alters the reactivity of the aromatic ring in subsequent reactions like electrophilic aromatic substitution. masterorganicchemistry.com

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This is a common and often preferred method for nitro reduction. commonorganicchemistry.com It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is advantageous as it can often be performed under neutral conditions, which helps in preserving other acid- or base-sensitive functional groups in the molecule. masterorganicchemistry.com However, care must be taken with substrates containing aromatic halogens, as some catalysts, like Pd/C, can also promote dehalogenation. commonorganicchemistry.com Raney nickel is often a better choice in such cases. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic method for nitro group reduction. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid or with hydrochloric acid (HCl), tin (Sn) with HCl, and zinc (Zn) with an acid. masterorganicchemistry.comcommonorganicchemistry.comsciencemadness.org These methods are generally effective and provide a milder alternative to catalytic hydrogenation. commonorganicchemistry.com

Other Reducing Agents: A variety of other reagents can also effect the reduction of nitro groups. Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) are useful alternatives, especially when acidic conditions or hydrogenation are not compatible with the substrate. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reducing agent. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is generally not used for the reduction of aryl nitro compounds to anilines as it tends to form azo compounds. wikipedia.orgmasterorganicchemistry.com

The reduction can sometimes be stopped at an intermediate stage to yield other functional groups like hydroxylamines or even hydrazine (B178648) compounds, depending on the reaction conditions and the reducing agent used. wikipedia.org For instance, reduction with zinc dust in aqueous ammonium (B1175870) chloride can produce aryl hydroxylamines. wikipedia.org

Strategies for Modifying the Aromatic Halogen Substituents

The two chlorine atoms on the aromatic ring of this compound are subject to modification, primarily through nucleophilic aromatic substitution (SNA_r) reactions. libretexts.org The presence of the electron-withdrawing nitro group ortho and para to the chlorine atoms activates them towards nucleophilic attack. libretexts.orgyoutube.comopenstax.org

The mechanism of SNA_r involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group. youtube.comopenstax.org The stability of this intermediate is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups, like the nitro group, at the ortho or para positions relative to the leaving group. libretexts.orgyoutube.comopenstax.org

Common nucleophiles that can displace the chlorine atoms include:

Hydroxides (to form phenols)

Alkoxides (to form ethers)

Amines (to form anilines)

Thiolates (to form thioethers)

The reactivity of the two chlorine atoms can be different. Sequential nucleophilic aromatic substitution reactions are possible, where one chlorine is replaced first, followed by the second, potentially with a different nucleophile. nih.gov The specific conditions, such as the nature of the nucleophile, solvent, and temperature, can be controlled to achieve selective substitution.

It is important to note that while the nitro group activates the ring for nucleophilic substitution, reduction of the nitro group to an amine would deactivate the ring for this type of reaction and instead activate it for electrophilic aromatic substitution. masterorganicchemistry.com

Synthesis of Heterocyclic Compounds Utilizing this compound as a Building Block

The functional groups present in this compound and its derivatives make it a valuable precursor for the synthesis of various heterocyclic compounds.

Precursor in Benzimidazole (B57391) Derivative Synthesis

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis a topic of significant interest. nih.govsemanticscholar.org One common method for synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

Following the reduction of the nitro group in this compound to form ethyl 3-amino-2,6-dichlorobenzoate, the resulting amino group can be further functionalized. While this specific compound is not a direct precursor for a simple benzimidazole synthesis (which requires a 1,2-diaminobenzene derivative), it can be used to build more complex benzimidazole-containing structures. For instance, the amino group can be part of a larger molecule that is then cyclized to form a benzimidazole ring.

More directly, if the starting material were a derivative of 1,2-diaminobenzene, the ester functionality of a related benzoic acid derivative could be used in the condensation reaction to form the benzimidazole ring. Many synthetic routes to benzimidazoles involve the reaction of o-phenylenediamines with aldehydes, carboxylic acids, or esters. nih.govmdpi.com

Intermediate for Oxadiazoles and Related Nitrogen Heterocycles

1,3,4-Oxadiazoles are another important class of five-membered heterocyclic compounds with diverse pharmacological applications. nih.govresearchgate.net A common synthetic route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines or the oxidative cyclization of N-acylhydrazones. researchgate.net

The ethyl ester moiety of this compound can be converted to a hydrazide by reaction with hydrazine hydrate. This hydrazide, ethyl 2,6-dichloro-3-nitrobenzoyl hydrazide, is a key intermediate. Condensation of this hydrazide with various aldehydes would yield the corresponding N-acylhydrazones. Oxidative cyclization of these hydrazones can then lead to the formation of the 1,3,4-oxadiazole (B1194373) ring.

Alternatively, the hydrazide can be reacted with a second carboxylic acid or its derivative to form a diacylhydrazine, which can then be cyclized to the 1,3,4-oxadiazole. The specific substituents on the final oxadiazole ring would depend on the aldehyde or carboxylic acid used in the reaction sequence.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

Role in Agrochemical Precursor Synthesis and Development

Nitroaromatic compounds are an important class of intermediates used in the synthesis of various pesticides, including herbicides and fungicides. epa.gov While specific public-domain examples detailing the direct use of Ethyl 2,6-dichloro-3-nitrobenzoate in the synthesis of commercial agrochemicals are not extensively documented, the general class of dichloronitrobenzoates is recognized for its utility in this sector. For instance, related structures like Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate have been the subject of pesticide registration standards. epa.gov The development of novel herbicides often involves the use of complex aromatic and heterocyclic structures, for which compounds like this compound could serve as a key starting material. nih.govnih.gov

Utilization in Pharmaceutical Intermediate Development and Scaffolds

The utility of substituted nitrobenzoates is well-established in the synthesis of pharmaceutical intermediates. The chloro and nitro groups on the benzene (B151609) ring of this compound are key functional handles that allow for its elaboration into more complex drug scaffolds.

A closely related compound, mthis compound, is synthesized from 2,6-dichloro-3-nitrobenzoic acid and serves as an intermediate in the preparation of anti-cancer drugs. The synthesis involves the initial nitration of 2,6-dichlorobenzoic acid, followed by esterification. This underscores the role of the 2,6-dichloro-3-nitrobenzoate framework as a crucial component in constructing medicinally active molecules.

Furthermore, derivatives of dichloronitrobenzyl compounds, which can be prepared from precursors like this compound, are key intermediates in the synthesis of important pharmaceuticals. Although some processes start from different isomers, the chemistry highlights the importance of the dichloronitroaryl moiety in building blocks for medicinal chemistry. google.com The broad applicability of such compounds in organic and medicinal chemistry necessitates the development of efficient and industrially scalable synthetic routes. google.com

The creation of complex aromatic and heterocyclic systems is a cornerstone of modern medicinal chemistry, as these scaffolds are often responsible for a drug's specific interaction with biological targets. This compound is an ideal precursor for such syntheses due to its multiple, differentially reactive sites.

The functional groups on the ring can be manipulated sequentially. For example, the nitro group can be reduced to an amine, which can then participate in a variety of ring-forming reactions to create heterocyclic systems. The chlorine atoms can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Sonogashira or Suzuki reactions, to build larger, polyaromatic structures. This versatility allows chemists to generate diverse libraries of complex molecules for drug discovery research.

General Building Block in Multi-Step Organic Transformations

Beyond specific applications in agrochemicals and pharmaceuticals, this compound functions as a versatile building block in a wide array of multi-step organic transformations. The strategic placement of its functional groups allows for a high degree of control over subsequent chemical reactions.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides. The nitro group is a powerful electron-withdrawing group that activates the ring for certain reactions and can be readily reduced to an amino group, opening up a vast range of further chemical transformations. The two chlorine atoms, being in different chemical environments relative to the nitro and ester groups, can potentially be substituted selectively under carefully controlled conditions. This multi-functionality makes it a valuable starting point for the synthesis of a wide variety of complex organic molecules.

Interactive Data Table: Synthetic Transformations of Related Dichloronitrobenzoates

| Starting Material | Reagent(s) | Product | Application/Significance |

| 2,6-Dichlorobenzoic Acid | 1. Fuming Nitric Acid, Sulfuric Acid | 2,6-Dichloro-3-nitrobenzoic Acid | Precursor to the title compound and its analogs |

| 2,6-Dichloro-3-nitrobenzoic Acid | Methanol (B129727), Sulfuric Acid | Mthis compound | Intermediate for anti-cancer drugs |

| Compound A (a dichlorotoluene derivative) | 1. Nitric Acid, Sulfuric Acid 2. Potassium Permanganate 3. Thionyl Chloride, Ethanol (B145695) | Ethyl 2,3-dichloro-4-nitrobenzoate | Intermediate for medicinal chemistry with wide applications |

Future Research Directions and Emerging Areas

Challenges and Opportunities in the Synthesis of Halogenated Nitrobenzoates

The synthesis of polysubstituted aromatic compounds like ethyl 2,6-dichloro-3-nitrobenzoate is often a multi-step process that presents several challenges. A common synthetic route involves the nitration of a pre-existing dichlorobenzoic acid derivative.

A significant challenge in the synthesis of halogenated nitrobenzoates is controlling the regioselectivity of the nitration reaction. The directing effects of the existing substituents on the aromatic ring can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product. For instance, the synthesis of the related compound, mthis compound, involves the nitration of 2,6-dichlorobenzoic acid, a process that requires careful control of reaction conditions to favor the formation of the 3-nitro isomer over other possibilities.

Furthermore, the synthesis of these compounds often requires harsh reaction conditions, such as the use of strong acids (e.g., concentrated sulfuric acid) and nitrating agents (e.g., fuming nitric acid). nih.gov These conditions can lead to safety concerns and the generation of significant chemical waste, posing environmental challenges.

Despite these challenges, there are considerable opportunities for innovation. The development of more selective and environmentally benign synthetic methods is a key area of research. This includes the exploration of novel catalyst systems that can direct the nitration to the desired position under milder conditions. Additionally, advancements in purification techniques are crucial for the efficient isolation of the target compound from isomeric mixtures.

A patented method for a similar compound, ethyl 2,3-dichloro-4-nitrobenzoate, highlights a multi-step synthesis involving nitration, oxidation, and esterification, underscoring the complexity and the need for process optimization for industrial-scale production. google.com

Exploration of Novel Chemical Transformations and Catalytic Systems

The reactivity of this compound is dominated by the three functional groups present on the benzene (B151609) ring: two chlorine atoms, a nitro group, and an ethyl ester. These groups provide multiple avenues for further chemical transformations, making it a versatile building block for more complex molecules.

The chlorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to displace one or both chlorine atoms. The development of selective catalytic systems that can differentiate between the two chlorine atoms would open up pathways to a diverse array of di-substituted products. Research into concerted nucleophilic aromatic substitution reactions is also an emerging area of interest. nih.gov

The nitro group is another key functional handle. Its reduction to an amino group is a fundamental transformation in organic synthesis, providing access to a new class of compounds, the halogenated amino-benzoates. The selective catalytic hydrogenation of halogenated nitroaromatics is an area of active research, with a focus on achieving high chemoselectivity to avoid dehalogenation. acs.org Modified platinum-based catalysts have shown promise in enhancing the selective hydrogenation of the nitro group while inhibiting dehalogenation. acs.org

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters. The resulting carboxylic acid can then be converted into a variety of other functional groups, such as amides or acid chlorides, further expanding the synthetic utility of the molecule.

The exploration of novel catalytic systems is paramount to unlocking the full potential of this compound. This includes the development of catalysts for:

Selective C-H activation: To functionalize the available C-H position on the aromatic ring.

Cross-coupling reactions: To form new carbon-carbon or carbon-heteroatom bonds at the chloro-substituted positions.

Asymmetric catalysis: To introduce chirality into the molecule, which is particularly important for the synthesis of pharmaceuticals and other biologically active compounds.

Potential for Applications in Materials Science and Specialized Chemical Production

The unique combination of functional groups in this compound suggests its potential for use in the synthesis of advanced materials and other specialty chemicals.

In the field of materials science, the molecule could serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The presence of the halogen and nitro groups can impart desirable properties such as flame retardancy, thermal stability, and specific optical or electronic properties. For example, nitroaromatic compounds have been investigated for their use in fluorescent polymers for the detection of explosives. epa.gov By incorporating this molecule into a polymer backbone, it may be possible to create materials with tailored properties for specific applications. The development of sequence-controlled polymers offers a pathway to precisely engineer the properties of such materials. nih.gov

The amino derivatives obtained from the reduction of the nitro group are also valuable precursors for the synthesis of dyes, pigments, and pharmaceuticals. The presence of the two chlorine atoms provides further opportunities for modification and fine-tuning of the properties of the final products.

In specialized chemical production, this compound can be used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. The specific substitution pattern of the molecule can be crucial for the biological activity of the final product. For instance, halogenated nitroaromatic compounds are known to be used as starting materials for a variety of pesticides. epa.gov

The potential applications are summarized in the table below:

| Potential Application Area | Rationale |

| High-Performance Polymers | The dichloro and nitro functionalities can enhance thermal stability and flame retardancy. |

| Functional Polymers | The reactive sites allow for post-polymerization modification to create materials with specific sensory or catalytic properties. |

| Pharmaceutical Intermediates | The specific substitution pattern can be a key structural motif in biologically active molecules. |

| Agrochemical Synthesis | Halogenated nitroaromatics are established precursors for various pesticides. |

| Dyes and Pigments | The aromatic and nitro functionalities are common features in chromophores. |

Q & A

Q. What spectroscopic techniques are recommended for characterizing Ethyl 2,6-dichloro-3-nitrobenzoate, and what key spectral features should be prioritized?

Researchers should prioritize IR spectroscopy , / NMR , and high-resolution mass spectrometry (HRMS) . Key spectral signatures include:

- IR : Ester carbonyl (C=O) stretch near 1720–1740 cm; nitro group (NO) symmetric/asymmetric stretches at ~1520 and 1350 cm.

- NMR : Ethyl ester protons (CH: quartet at ~4.3–4.5 ppm; CH: triplet at ~1.3–1.5 ppm). Aromatic protons exhibit splitting patterns influenced by the 2,6-dichloro-3-nitro substitution.

- HRMS : Molecular ion peak at m/z 266.96 (CHClNO). Cross-validate with fragmentation patterns of analogous esters .

Q. What synthetic routes are commonly used to prepare this compound?

A typical protocol involves:

- Nitration : React 2,6-dichlorobenzoic acid derivatives with HNO/HSO at 0–5°C to control regioselectivity.

- Esterification : Treat the nitro-substituted acid with ethanol in the presence of thionyl chloride (SOCl) or DCC.

- Purification : Recrystallize from ethanol/water or use silica gel chromatography (hexane/ethyl acetate). Monitor intermediates via TLC (R ~0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point data for this compound across studies?

Contradictory melting points may arise from polymorphism , impurities , or solvate formation . Methodological approaches include:

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks).

- HPLC Purity Analysis : Use a C18 column with acetonitrile/water gradients to detect impurities.

- Recrystallization Screening : Test solvents (e.g., ethanol vs. dichloromethane/hexane) to isolate stable polymorphs.

- Single-Crystal XRD : Confirm molecular packing and hydrogen-bonding networks .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can computational tools address them?

Key challenges include disordered nitro/ethyl groups and twinning . Strategies:

- SHELX Refinement : Apply restraints to bond lengths/angles based on the Cambridge Structural Database. Use

TWINcommands for twinned crystals. - Hydrogen-Bonding Analysis : Validate interactions (e.g., C=O⋯H or NO⋯H) with SHELXPRO’s geometry tools.

- Comparative Modeling : Cross-check results with OLEX2 or PLATON to ensure robustness .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Graph set analysis (Etter’s formalism) reveals dominant motifs:

Q. How can synthetic protocols be optimized to suppress positional isomer formation during nitration?

To enhance regioselectivity:

- Directed Nitration : Leverage the electron-withdrawing effect of chlorine substituents to direct nitration to the 3-position.

- Low-Temperature Control : Maintain 0–5°C to minimize kinetic byproducts.

- In Situ Monitoring : Use NMR or LC-MS to track intermediate formation. Post-reaction, isolate the desired isomer via column chromatography (silica gel, 4:1 hexane:EtOAc) .

Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?

Design accelerated degradation studies:

- pH-Varied Buffers : Incubate samples (pH 1–13) at 37°C and analyze via HPLC-MS to detect hydrolysis products (e.g., 2,6-dichloro-3-nitrobenzoic acid).

- Kinetic Modeling : Apply the Arrhenius equation to predict degradation rates.

- Humidity Control : Use desiccators or humidity chambers to isolate hydrolytic pathways from oxidation .

Data Contradiction & Validation

Q. How should researchers validate conflicting NMR data for this compound?

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl to assess solvent-induced shifts.

- 2D NMR : Use HSQC and HMBC to resolve overlapping aromatic signals.

- Computational Prediction : Simulate NMR spectra with tools like Gaussian (B3LYP/6-311+G(d,p)) and cross-reference with experimental data .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize transition states (e.g., nitro group displacement) at the M06-2X/def2-TZVP level.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic centers (e.g., nitro or chlorinated carbons).

- Kinetic Isotope Effects (KIEs) : Model deuterium substitution to probe rate-determining steps .

Methodological Best Practices

Q. What analytical workflows ensure reproducibility in synthesizing this compound?

- Standardized Protocols : Document reaction parameters (temperature, solvent purity, catalyst loading).

- Batch-to-Batch Comparison : Use PCA (principal component analysis) on spectroscopic data to detect variability.

- Open Data Sharing : Deposit synthetic procedures and characterization data in repositories like ChemRxiv or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.